1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine is a compound that features a bicyclic structure fused with a piperazine ring. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine typically involves the following steps:
Cycloaddition Reactions: The bicyclo[2.2.1]heptane core can be synthesized via formal [4 + 2] cycloaddition reactions enabled by organocatalysis.
Functional Group Modification: The introduction of the carbonyl group at the 2-position of the bicyclo[2.2.1]heptane ring can be achieved through various oxidation reactions.
Piperazine Ring Formation: The final step involves the coupling of the bicyclo[2.2.1]heptane-2-carbonyl intermediate with 4-ethylpiperazine under suitable reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The carbonyl group can be further oxidized to form carboxylic acids or other derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under mild to moderate conditions.
Major Products:
Oxidation: Carboxylic acids, esters, or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid: Shares the bicyclic core but lacks the piperazine ring.
Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester: Another derivative with a different functional group.
Uniqueness: 1-{Bicyclo[2.2.1]heptane-2-carbonyl}-4-ethylpiperazine is unique due to its combination of the bicyclic structure with the piperazine ring, which imparts distinct chemical reactivity and potential biological activity .
This comprehensive overview highlights the significance of 1-{Bicyclo[221]heptane-2-carbonyl}-4-ethylpiperazine in various scientific and industrial domains
Properties
Molecular Formula |
C14H24N2O |
---|---|
Molecular Weight |
236.35 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-(4-ethylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H24N2O/c1-2-15-5-7-16(8-6-15)14(17)13-10-11-3-4-12(13)9-11/h11-13H,2-10H2,1H3 |
InChI Key |
UQTBRCDPVNNPRI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2CC3CCC2C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.